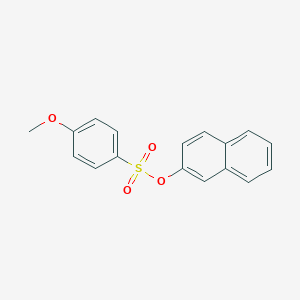
Naphthalen-2-yl 4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in laboratory experiments due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Naphthalen-2-yl 4-methoxybenzenesulfonate is not fully understood. However, it is believed to interact with specific cellular targets, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that Naphthalen-2-yl 4-methoxybenzenesulfonate has significant biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as exhibit anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential use as a diagnostic tool for the detection of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Naphthalen-2-yl 4-methoxybenzenesulfonate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of applications. However, it also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of Naphthalen-2-yl 4-methoxybenzenesulfonate. One potential area of research is the development of new methods for the synthesis of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of Naphthalen-2-yl 4-methoxybenzenesulfonate in the fields of medicine and biotechnology. Finally, the development of new derivatives of this compound may lead to the discovery of new and more effective treatments for various diseases.
Synthesemethoden
Naphthalen-2-yl 4-methoxybenzenesulfonate can be synthesized through a multistep process that involves the reaction of naphthalene-2-carboxylic acid with methoxybenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure Naphthalen-2-yl 4-methoxybenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl 4-methoxybenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of amino acids and proteins, as well as a ligand for metal ion binding. Additionally, it has been studied for its potential use as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
333311-12-9 |
|---|---|
Produktname |
Naphthalen-2-yl 4-methoxybenzenesulfonate |
Molekularformel |
C17H14O4S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
naphthalen-2-yl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H14O4S/c1-20-15-8-10-17(11-9-15)22(18,19)21-16-7-6-13-4-2-3-5-14(13)12-16/h2-12H,1H3 |
InChI-Schlüssel |
QEJKYOAJVMDZDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



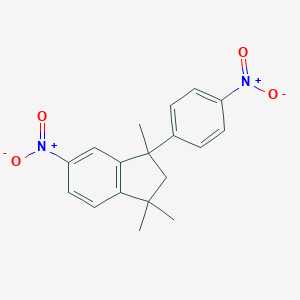
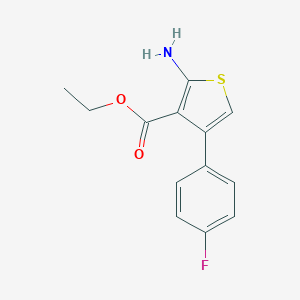
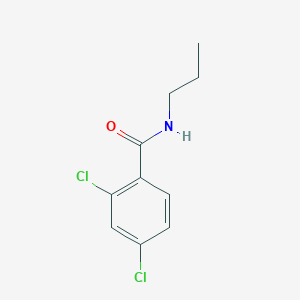

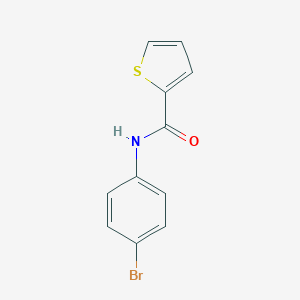
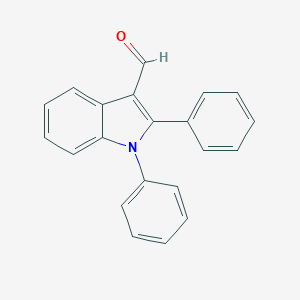
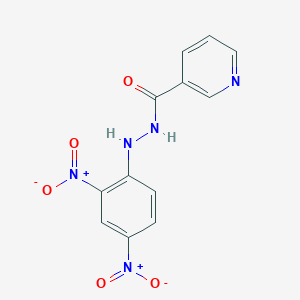
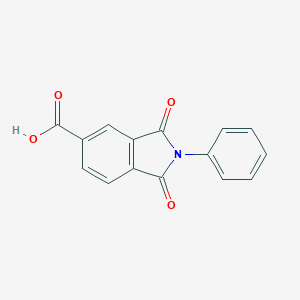
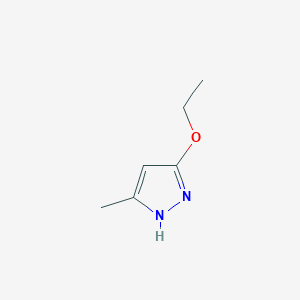
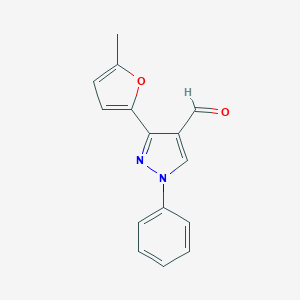
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
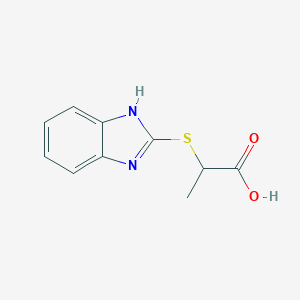
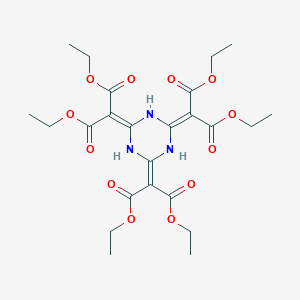
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)